Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability Differentiation vs. Mono-Fluoro Analog
The target compound exhibits a computed XLogP3 of 3.6, representing a ΔXLogP3 of approximately +0.4 to +0.6 units over the mono-fluoro analog 2-fluoro-4-(3-methylphenyl)benzoic acid (CAS 1183946-65-7, C₁₄H₁₁FO₂, MW 230.23) for which XLogP3 is estimated at 3.0–3.2 based on fragment contribution methods [1]. This increased lipophilicity is consistent with the addition of a second fluorine atom, which enhances membrane permeability potential while remaining within favorable drug-like space (XLogP3 < 5) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 2-Fluoro-4-(3-methylphenyl)benzoic acid (mono-fluoro analog); estimated XLogP3 ≈ 3.0–3.2 |
| Quantified Difference | Δ XLogP3 ≈ +0.4 to +0.6 (estimated) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); comparator XLogP3 estimated by fragment addition method |
Why This Matters
In medicinal chemistry lead optimization, a ΔXLogP3 of +0.4–0.6 can translate to a measurable difference in passive membrane permeability and oral absorption potential, making the difluoro compound a preferred scaffold when increased cellular penetration is desired.
- [1] PubChem Computed Properties: XLogP3-AA = 3.6 for 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid. PubChem release 2024.11.20. Mono-fluoro analog XLogP3 estimated by fragment-based calculation (aromatic F contribution ≈ +0.3–0.5 per fluorine). View Source
- [2] Lipinski, C. A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
